2-Chloro-3-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Chloro-3-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of 3-(trifluoromethyl)phenylacetic acid using thionyl chloride or phosphorus pentachloride under controlled conditions . Another approach is the direct trifluoromethylation of 2-chlorophenylacetic acid using reagents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 2-Chloro-3-(trifluoromethyl)phenylacetic acid often employs large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenylacetic acid: Lacks the chloro group, resulting in different reactivity and biological properties.
2-Chloro-4-(trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical behavior.
2,5-Bis(trifluoromethyl)phenylacetic acid: Contains two trifluoromethyl groups, leading to increased electron-withdrawing effects and altered reactivity.
Uniqueness
2-Chloro-3-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEWYZAIWWNAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396963 | |
Record name | 2-Chloro-3-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22902-84-7 | |
Record name | 2-Chloro-3-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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